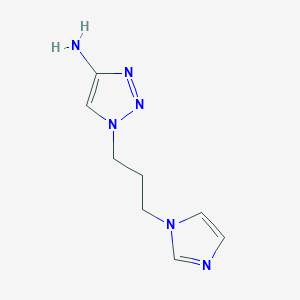
1-(3-(1h-Imidazol-1-yl)propyl)-1h-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both imidazole and triazole rings These structures are known for their significant roles in medicinal chemistry due to their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia.
Formation of the Triazole Ring: The triazole ring is often formed via a click reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Linking the Rings: The final step involves linking the imidazole and triazole rings through a propyl chain, which can be achieved using appropriate alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential in drug development, particularly for its anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine involves its interaction with various molecular targets. The imidazole and triazole rings can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, such as DNA synthesis or protein function, which is particularly useful in antimicrobial and anticancer applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole: Known for its broad range of biological activities, including antifungal and antibacterial properties.
1,2,3-Triazole: Widely used in medicinal chemistry for its stability and ability to form strong hydrogen bonds.
Benzimidazole: Another heterocyclic compound with significant biological activity, used in various pharmaceuticals.
Uniqueness
1-(3-(1H-Imidazol-1-yl)propyl)-1H-1,2,3-triazol-4-amine is unique due to the combination of imidazole and triazole rings, which can provide synergistic effects in its biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H12N6 |
|---|---|
Poids moléculaire |
192.22 g/mol |
Nom IUPAC |
1-(3-imidazol-1-ylpropyl)triazol-4-amine |
InChI |
InChI=1S/C8H12N6/c9-8-6-14(12-11-8)4-1-3-13-5-2-10-7-13/h2,5-7H,1,3-4,9H2 |
Clé InChI |
MNPUPWSMUYKCBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)CCCN2C=C(N=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


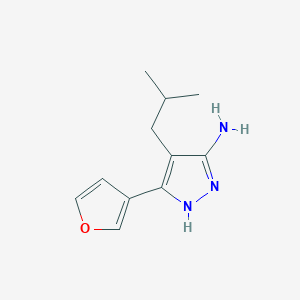
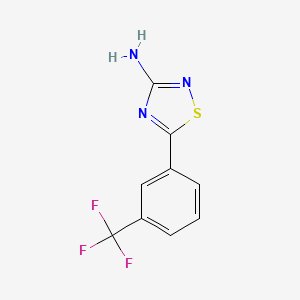
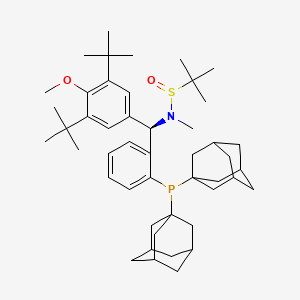
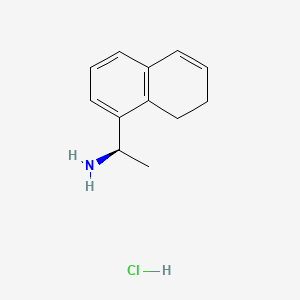
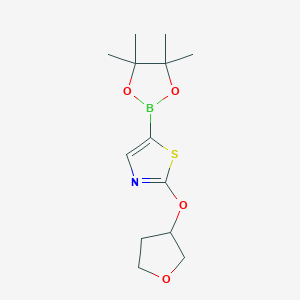
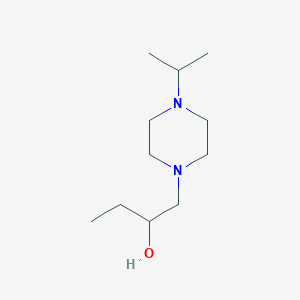
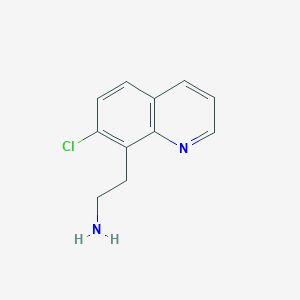
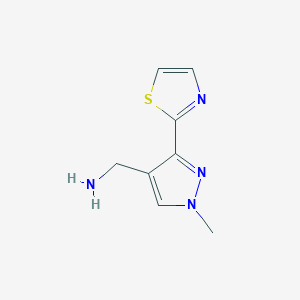
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(dicyclohexylphosphino)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13642626.png)
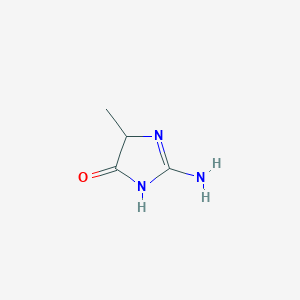

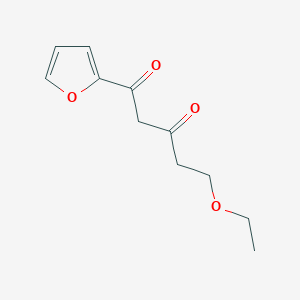

![2-hydroxy-1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B13642652.png)
